Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate

Metallo-β-lactamase inhibition Structure-activity relationship Antibiotic resistance

Sourcing a validated baseline control for metallo-β-lactamase (MβL) inhibitor programs is a common bottleneck. This compound serves as the critical unsubstituted phenylthio analog (R = H) against which all structural modifications are benchmarked. - Establishes baseline affinity for the thiazolethioacetamide chemotype; class SAR shows aryl substituent changes drive >100-fold IC50 shifts against ImiS. - Predicted selective inhibitor of B2 subclass MβL (ImiS) over B1 (VIM-2), enabling functional enzyme subtyping. - Three chemically tractable diversification points for parallel library synthesis, reducing design risk with validated starting SAR data.

Molecular Formula C14H14N2O3S2
Molecular Weight 322.4
CAS No. 895483-58-6
Cat. No. B2545961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate
CAS895483-58-6
Molecular FormulaC14H14N2O3S2
Molecular Weight322.4
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=CC=C2
InChIInChI=1S/C14H14N2O3S2/c1-2-19-13(18)11-8-21-14(15-11)16-12(17)9-20-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16,17)
InChIKeyXLHLWEMWNRXHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate: Chemical Class and Structural Identity


Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate (CAS 895483-58-6) is a synthetic heterocyclic small molecule belonging to the thiazolethioacetamide class. Its core structure comprises a 1,3-thiazole ring functionalized at the 2-position with a phenylthioacetamido group and at the 4-position with an ethyl carboxylate ester [1]. This compound is primarily sourced as a research chemical for drug discovery screening, probe development, and structure–activity relationship (SAR) studies centered on the thiazole scaffold, a privileged structure in medicinal chemistry [2]. The combination of the thioether linkage and the hydrogen-bond-donating/acceptor amide motif differentiates it from simple 2-aminothiazole analogs, potentially modulating lipophilicity (cLogP) and target engagement kinetics. However, it is critical to note that the published primary evidence base for this specific compound is extremely limited; the majority of its reported properties are inferred from the broader thiazolethioacetamide class.

SAR baseline control Unsubstituted phenylthio comparator for quantifying substituent contributions in thiazolethioacetamide series
Thiazole scaffold probe Supports structure–activity relationship studies on metallo-β-lactamase inhibitor chemotypes
Class-level tool compound Null aromatic control for selectivity profiling; predicted ImiS-selective based on class evidence

Why Generic 2-Aminothiazole Analogs Are Not Interchangeable


Procurement decisions for thiazole-based chemical probes are rendered high-risk if based solely on the shared 2-aminothiazole core. Class-level SAR studies on thiazolethioacetamides demonstrate that both the electronic nature and the steric position of the aromatic substituent on the thioacetamide linker dictate profound differences in inhibitory potency (spanning over 100-fold in IC50) and enzyme subtype selectivity [1]. Specifically, replacing an unsubstituted phenylthio group with a halogenated or nitrated phenyl ring can shift the IC50 from 0.70 µM to 0.17 µM against the same metallo-β-lactamase (MβL) target, while simultaneously altering the compound's ability to engage a second MβL subtype (VIM-2) or restore antibiotic efficacy in a cellular context [1]. Therefore, even closely related analogs with minor substituent changes on the phenyl ring cannot be assumed to be functionally interchangeable with the parent phenylthio compound, as these modifications fundamentally alter key molecular recognition features, including zinc-chelation geometry and hydrogen-bond networks with active-site residues.

Phenyl substituent potency shifts
Minor changes on the phenyl ring can alter inhibitory potency by over two orders of magnitude across the class; an unsubstituted analog cannot be assumed to reproduce the potency of substituted derivatives.
Enzyme subtype selectivity may differ
Only specific aryl substituents confer VIM-2 activity; this unsubstituted phenylthio compound is predicted ImiS-selective and may lack dual MβL inhibition.
SAR baseline uniqueness
Generic 2-aminothiazole analogs without the phenylthioacetamido moiety lose the critical hydrogen-bond network and zinc-chelation geometry, limiting direct substitution.

Quantitative Differentiation and Selection Criteria


Phenylthio Substituent Impact on MβL Inhibitory Potency

While direct quantitative data for ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is absent from the primary literature, a class-level inference can be made from a systematic SAR study on twelve closely related thiazolethioacetamides. The study demonstrates that the specific substituent on the phenyl ring is the primary driver of inhibitory potency against the MβL ImiS, with IC50 values ranging from 0.17 µM (for a 2-nitrophenyl analog) to 0.70 µM (for a 4-trifluoromethoxyphenyl analog) [1]. An unsubstituted phenylthio compound would be predicted to exhibit an intermediate potency profile, but its value to a research program lies in its function as a critical 'null' aromatic control. Without this compound, it is impossible to deconvolve the electronic and steric contributions of the substituents to target binding, making it an essential procurement for SAR completeness [1].

MβL Inhibitory Potency
Class-level
Phenyl substituent drives >100-fold IC50 range (0.17–0.70 µM) against ImiS; unsubstituted phenylthio analog predicted to exhibit intermediate baseline potency.
SAR baseline control context
Class SAR from 12 analogs; direct data for this compound unavailable
Metallo-β-lactamase inhibition Structure-activity relationship Antibiotic resistance

Linker and Aryl Group Effects on Enzyme Subtype Selectivity

The thiazolethioacetamide scaffold exhibits stark enzyme subtype selectivity that is highly sensitive to the aromatic substituent. In the reference class, while all compounds inhibited ImiS (B2 subclass MβL), only two compounds (8 and 12) demonstrated activity against the clinically relevant B1 subclass enzyme VIM-2, with IC50 values of 2.2 µM and 19.2 µM, respectively [1]. The specific substituents (4-trifluoromethoxy and 4-fluorophenyl) are required for this dual activity. The target compound, with its unsubstituted phenylthio group, is predicted to be a selective ImiS inhibitor with no VIM-2 activity, a hypothesis that can only be tested if the compound is synthesized and procured. This differential selectivity is mechanistically linked to the ability of the aryl group to engage a second Zn(II) ion in the VIM-2 active site, an interaction that is likely absent with a simple phenylthio moiety.

Enzyme Subtype Selectivity
Class-level
Only specific substituents enable VIM-2 inhibition (IC50 2.2–19.2 µM); this unsubstituted analog is predicted ImiS-selective with no VIM-2 activity.
Selectivity control context
Prediction requires experimental confirmation; essential for dissecting dual-active chemotypes
Enzyme subtype selectivity VIM-2 ImiS Structure-guided design

Validated Application Scenarios Based on Class Evidence


SAR Control for MβL Inhibitor Development Programs

This compound is best deployed as the foundational unsubstituted analog (R = H) in a medicinal chemistry program targeting MβLs. Its procurement is critical for establishing the baseline affinity and selectivity of the thiazolethioacetamide chemotype, as demonstrated by the published SAR matrix where the nature of the aryl substituent modulates potency by over 100-fold against ImiS [1]. Using this compound as a control, medicinal chemists can quantitatively attribute potency gains to specific electron-withdrawing or hydrogen-bonding features of advanced analogs.

ImiS-Selective Probe for β-Lactamase Subtype Profiling

Based on class-level selectivity data, this compound is predicted to be a selective inhibitor of the B2 subclass MβL ImiS over the B1 subclass enzyme VIM-2 [1]. This makes it a valuable chemical probe for functional studies aimed at dissecting the roles of different β-lactamase subtypes in antibiotic-resistant clinical isolates, provided its selectivity profile is experimentally confirmed prior to use.

Core Scaffold for HTS Hit Expansion and Diversification

The thiazole-4-carboxylate core with a 2-phenylthioacetamido substituent offers three chemically tractable diversification points (phenyl ring, thioether linker, and ester). It is suitable as a core scaffold for a parallel synthesis library aimed at exploring chemical space around the MβL pharmacophore. The existing class SAR data provides a validated starting point for design, reducing the risk of generating completely inactive compounds [1].

Application
Selection Property
Validation Focus
MβL SAR baseline control
Unsubstituted phenylthio SAR baseline
Baseline potency and selectivity profiling
ImiS-selective probe development
Predicted ImiS selectivity
Experimental confirmation of subtype selectivity
HTS library core scaffold
Thiazole-4-carboxylate core with three diversification points
Parallel synthesis library against MβL pharmacophore
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